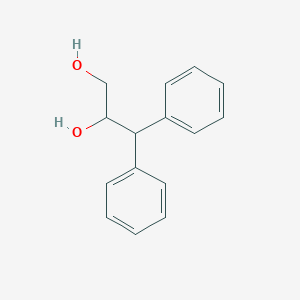
3,3-Diphenylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenylpropane-1,2-diol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Antioxidant and Anti-inflammatory Properties
3,3-Diphenylpropane-1,2-diol exhibits notable antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications. Its ability to scavenge free radicals positions it as a potential agent in the treatment of oxidative stress-related diseases.
2. Synthesis of Active Pharmaceutical Ingredients
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the enantioselective synthesis of Sertraline, an antidepressant medication. The process involves converting racemic anti-3,3'-diphenylmethyloxirane into enantiomerically pure anti-3,3'-diphenylpropan-1,2-diol through hydrolytic kinetic resolution . This method enhances the efficiency of producing pharmaceuticals with desired efficacy and reduced side effects.
3. Cytotoxic Activity Against Cancer Cells
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Compounds synthesized from this diol have shown higher cytotoxicity than standard treatments like Tamoxifen against MCF-7 breast cancer cells . This highlights its potential as a scaffold for developing new anticancer agents.
Material Science Applications
1. Corrosion Inhibition
The compound has been investigated for its anti-corrosion properties. Studies indicate that this compound can effectively reduce corrosion rates in metal substrates when applied in appropriate concentrations . This application is particularly valuable in industrial settings where material degradation poses significant economic challenges.
Chemical Synthesis Applications
1. Chiral Synthesis
The unique stereochemistry of this compound makes it a valuable building block for synthesizing chiral compounds. Its structure allows for the production of various enantiomers through asymmetric synthesis methods . The ability to produce these chiral compounds is crucial in the pharmaceutical industry where the efficacy of drugs often depends on their stereochemistry.
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Hydrolytic Kinetic Resolution (HKR)
HKR enables the resolution of racemic diols into enantiomers. For example, racemic anti-3,3'-diphenylmethyloxirane is resolved using Co(III) salen complexes under mild aqueous conditions, yielding enantiomerically pure diols (up to 98% ee) . This method avoids complex multi-step syntheses and is atom-efficient.
Pinacol Rearrangement
The diol undergoes acid-catalyzed rearrangement via a 1,2-hydride shift , forming carbonyl compounds. Under mild acid conditions, it rearranges to an aldehyde, while vigorous conditions favor ketone formation due to conjugation with phenyl groups .
Mechanism of Pinacol Rearrangement
-
Protonation : Acidic conditions protonate one hydroxyl group.
-
Elimination : Water loss generates a carbocation intermediate.
-
Hydride Shift : A 1,2-hydride shift stabilizes the carbocation, forming a carbonyl.
Oxidation and Functionalization
3,3-Diphenylpropane-1,2-diol can be oxidized to form carbonyl compounds or further functionalized. For instance, treatment with hydrogen peroxide and manganese(IV) oxide converts related amines into N-oxides .
Functionalization Reactions
-
Periodate Cleavage : Converts diols to aldehydes or ketones (e.g., NaIO₄ cleavage) .
-
Alkylation : Reaction with aldehydes under catalytic conditions (e.g., nickel or palladium catalysts) .
Structural and Spectroscopic Data
Eigenschaften
CAS-Nummer |
36018-35-6 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C15H16O2/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChI-Schlüssel |
XLOIOPDDKDCGQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















